8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that features a unique combination of functional groups, including a hydroxybutyl side chain, dimethyl substitutions, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-(4-hydroxybutyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H19N5O3S/c1-19-14-13(15(24)20(2)17(19)25)22-10-11(12-6-5-9-26-12)21(16(22)18-14)7-3-4-8-23/h5-6,9-10,23H,3-4,7-8H2,1-2H3 |
InChI Key |
FMZCMTKCDXKGQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCCO)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a suitable thiophene derivative with an imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the imidazo[1,2-g]purine core. The hydroxybutyl side chain is introduced through subsequent functionalization steps, often involving alkylation or hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the process. Key considerations in industrial production include the optimization of reaction parameters, purification techniques, and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiophene ring or other unsaturated moieties within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the imidazo[1,2-g]purine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain may yield butyric acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable tool in biological research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s properties can be leveraged in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene or thiophene-2-carboxylic acid share the thiophene ring structure but differ in their functional groups and biological activities.
Imidazo[1,2-g]purine Derivatives: Compounds such as 1,3-dimethyl-7-phenylimidazo[1,2-g]purine-2,4-dione have similar core structures but different substituents, leading to variations in their properties and applications.
Uniqueness
8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of a hydroxybutyl side chain, dimethyl substitutions, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
